molecular formula C21H24N2O3 B11172911 N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172911
M. Wt: 352.4 g/mol
InChI Key: LDYYYLVTPIGHPV-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Aromatic Substituents: This involves the use of electrophilic aromatic substitution reactions to introduce the 2-ethyl-6-methylphenyl and 4-methoxyphenyl groups.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of its substituents and the presence of both aromatic and heterocyclic components. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-4-15-7-5-6-14(2)20(15)22-21(25)16-12-19(24)23(13-16)17-8-10-18(26-3)11-9-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25)

InChI Key

LDYYYLVTPIGHPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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